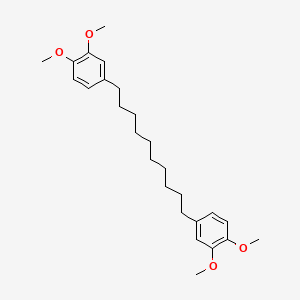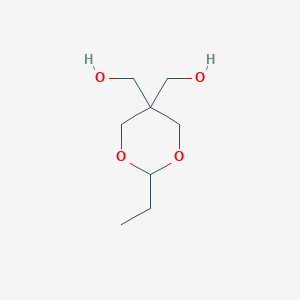
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with butyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and other materials that require durability and resistance to environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The monomers, 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, butyl 2-methyl-2-propenoate, and methyl 2-methyl-2-propenoate, are polymerized using initiators such as peroxides or azo compounds. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent product quality. The polymer is then purified and processed into its final form, which may include extrusion, molding, or coating applications .
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break down the polymer into smaller fragments.
Substitution: The aziridine group in the polymer can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carbonyl and carboxyl derivatives.
Reduction: Smaller polymer fragments.
Substitution: Various aziridine derivatives.
科学研究应用
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings for medical implants and prosthetics.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of this polymer involves its ability to form strong covalent bonds with various substrates. The aziridine group can react with nucleophiles, leading to cross-linking and the formation of a durable network. This cross-linking enhances the mechanical properties and chemical resistance of the polymer .
相似化合物的比较
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and resistance to UV light.
Poly(butyl acrylate): Offers flexibility and good adhesion properties.
Poly(ethylene glycol dimethacrylate): Used for its biocompatibility and hydrophilicity.
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with butyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate provides a balance of mechanical strength, chemical resistance, and flexibility. This makes it particularly suitable for applications requiring durable and resilient materials .
属性
CAS 编号 |
42846-12-8 |
|---|---|
分子式 |
C21H35NO6 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9-3-4-9;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,3-6H2,2H3;2,4-6H2,1,3H3;1H2,2-3H3 |
InChI 键 |
VVNYIXGTEJCRFW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CC1 |
相关CAS编号 |
42846-12-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


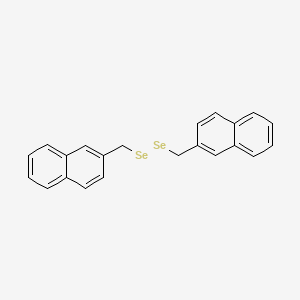
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
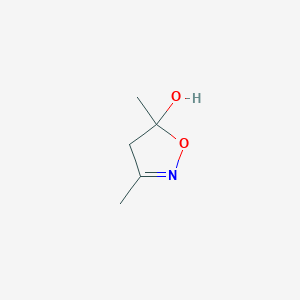
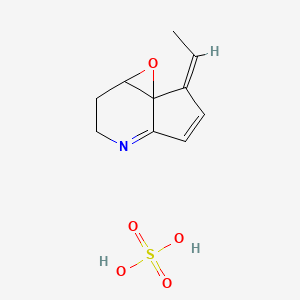
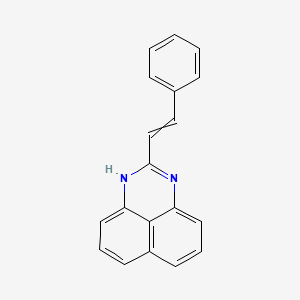

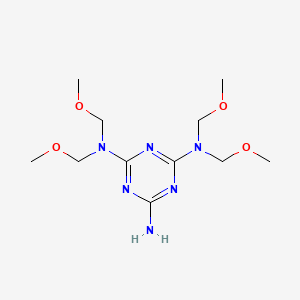
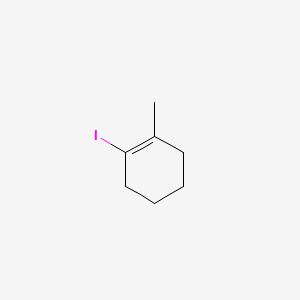
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

